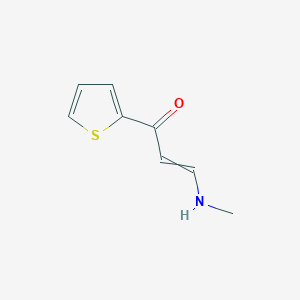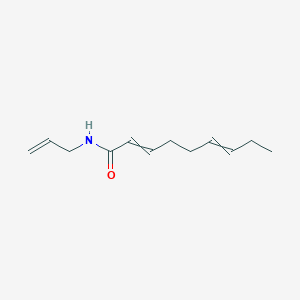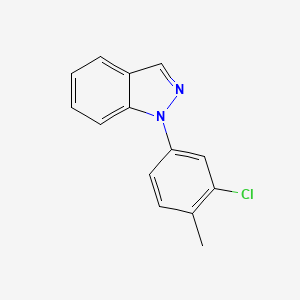methyl}morpholine CAS No. 861395-66-6](/img/structure/B12534301.png)
(2S)-2-{[2-(2-Fluoroethoxy)phenoxy](phenyl)methyl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-{2-(2-Fluoroethoxy)phenoxymethyl}morpholine is a synthetic organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. The presence of fluoroethoxy and phenoxy groups in its structure suggests potential biological activity and utility in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{2-(2-Fluoroethoxy)phenoxymethyl}morpholine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoroethanol, phenol, and morpholine.
Formation of Fluoroethoxyphenol: 2-Fluoroethanol is reacted with phenol under basic conditions to form 2-(2-fluoroethoxy)phenol.
Formation of Phenylmethyl Intermediate: The 2-(2-fluoroethoxy)phenol is then reacted with a phenylmethyl halide (e.g., benzyl chloride) in the presence of a base to form the phenylmethyl intermediate.
Coupling with Morpholine: The phenylmethyl intermediate is coupled with morpholine under suitable conditions to yield the final product, (2S)-2-{2-(2-Fluoroethoxy)phenoxymethyl}morpholine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, continuous flow reactors, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-{2-(2-Fluoroethoxy)phenoxymethyl}morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoroethoxy and phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use as a probe in biochemical studies due to its unique structure.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2S)-2-{2-(2-Fluoroethoxy)phenoxymethyl}morpholine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluoroethoxy and phenoxy groups could play a role in enhancing binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-{2-(2-Methoxyethoxy)phenoxymethyl}morpholine: Similar structure with a methoxyethoxy group instead of fluoroethoxy.
(2S)-2-{2-(2-Chloroethoxy)phenoxymethyl}morpholine: Contains a chloroethoxy group instead of fluoroethoxy.
Uniqueness
The presence of the fluoroethoxy group in (2S)-2-{2-(2-Fluoroethoxy)phenoxymethyl}morpholine may confer unique properties such as increased metabolic stability and enhanced binding interactions compared to its analogs.
Eigenschaften
CAS-Nummer |
861395-66-6 |
|---|---|
Molekularformel |
C19H22FNO3 |
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
(2S)-2-[(S)-[2-(2-fluoroethoxy)phenoxy]-phenylmethyl]morpholine |
InChI |
InChI=1S/C19H22FNO3/c20-10-12-22-16-8-4-5-9-17(16)24-19(15-6-2-1-3-7-15)18-14-21-11-13-23-18/h1-9,18-19,21H,10-14H2/t18-,19-/m0/s1 |
InChI-Schlüssel |
BDRXLMCEFAHKFC-OALUTQOASA-N |
Isomerische SMILES |
C1CO[C@@H](CN1)[C@H](C2=CC=CC=C2)OC3=CC=CC=C3OCCF |
Kanonische SMILES |
C1COC(CN1)C(C2=CC=CC=C2)OC3=CC=CC=C3OCCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


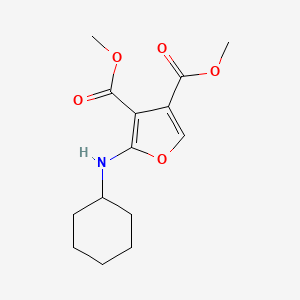
![4'-Fluoro[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B12534219.png)
![Tributyl[2-methyl-5-(prop-1-EN-2-YL)phenyl]stannane](/img/structure/B12534225.png)
![1H-Indole, 6-chloro-3-[(4-fluorophenyl)sulfonyl]-1-(4-piperidinylmethyl)-](/img/structure/B12534228.png)
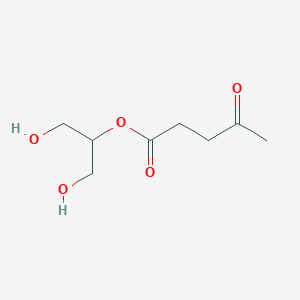
![2'-Deoxy-5-[5-oxo-5-(pyren-1-yl)pent-1-yn-1-yl]uridine](/img/structure/B12534233.png)
![5-[(2-Chlorophenyl)methoxy]pyrimidine-2,4-diamine](/img/structure/B12534239.png)
![4-{[4-(Benzyloxy)phenyl]sulfanyl}-2-chloro-1-(2-iodoethyl)benzene](/img/structure/B12534244.png)
![Pyrazinamine, 5-(3-chloro-4-fluorophenyl)-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B12534251.png)
